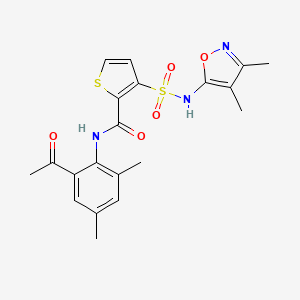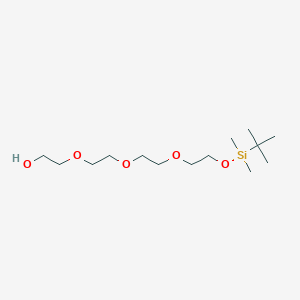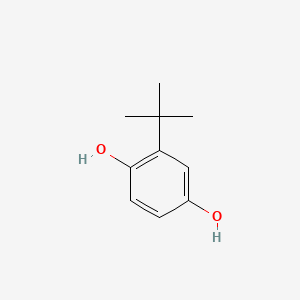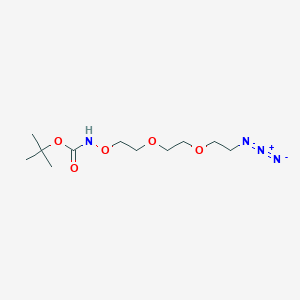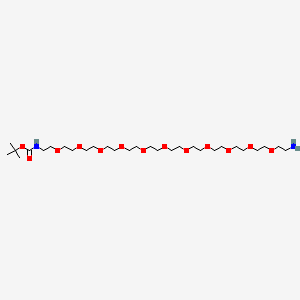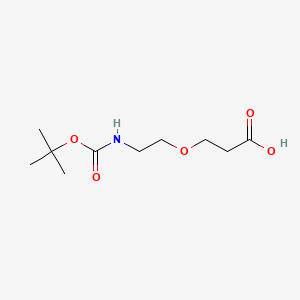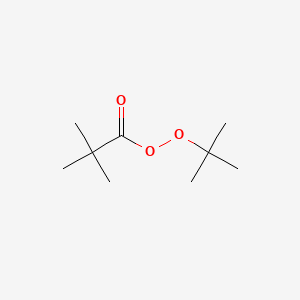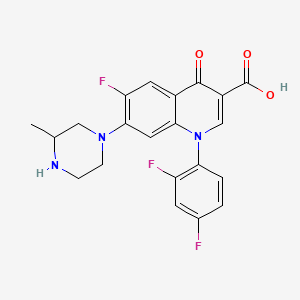
Temafloxacin
Overview
Description
Temafloxacin, marketed by Abbott Laboratories as Omniflox, is a fluoroquinolone antibiotic drug . It was approved for use in the U.S. market in 1992 but was withdrawn shortly due to serious adverse effects, including allergic reactions and hemolytic anemia, which resulted in three deaths .
Synthesis Analysis
The synthesis of fluoroquinolones, including Temafloxacin, involves several modifications to the chemical structure of the first quinolone, nalidixic acid . These modifications aim to improve the antibacterial activity and pharmacological properties . A series of small-molecule fluoroquinolones were synthesized and screened for their antibacterial activity against various pathogens .
Molecular Structure Analysis
Temafloxacin has a molecular formula of C21H18F3N3O3 and a molecular weight of 417.38 . The structure includes a fluorine atom at position 6 of the quinolone nucleus, a piperazine ring at position 7, and a difluorophenyl group (aryl ring) at position 1 .
Chemical Reactions Analysis
Analytical methods for determining new fluoroquinolones, including Temafloxacin, in biological matrices and pharmaceutical formulations have been reported . These methods involve liquid chromatographic techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC), ion-exchange high-performance liquid chromatography (IEX-HPLC), and hydrophilic interaction liquid chromatography (HILIC) .
Physical And Chemical Properties Analysis
Temafloxacin is a solid substance with a molecular weight of 417.38 . It has a good water solubility, which allows almost complete gastrointestinal tract absorption .
Scientific Research Applications
Application in Antimicrobial Therapy
Temafloxacin is a fluoroquinolone antimicrobial, which means it’s used to treat bacterial infections .
Summary of the Application
Temafloxacin exhibits activity comparable to that of ciprofloxacin against the Enterobacteriaceae . It also exhibits increased activity against the streptococci and moderate activity against many anaerobes, as compared with ciprofloxacin .
Methods of Application
Temafloxacin is administered orally. The dosage is determined by the type and severity of the infection .
Results or Outcomes
Temafloxacin has been shown to be effective in the treatment of lower respiratory-tract infections, infections of the skin and associated structures, uncomplicated and complicated urinary tract infections (UTIs), bacterial prostatitis, and gonococcal and nongonococcal urethritis and cervicitis . The most frequent adverse effects are gastrointestinal complaints .
Application in Genitourinary Infections
Temafloxacin is used in the treatment of genital and urinary infections like prostatitis .
Summary of the Application
Temafloxacin is an antibiotic agent that has shown effectiveness in treating genitourinary infections, including prostatitis .
Methods of Application
Temafloxacin is administered orally, with the dosage determined by the type and severity of the infection .
Results or Outcomes
Clinical trials have indicated that temafloxacin is effective, well-tolerated, and safe for use in adult patients for the treatment of genitourinary tract infections .
Application in Skin Infections
Temafloxacin is also used in the treatment of skin infections .
Summary of the Application
As an antibiotic, temafloxacin has been found to be effective in treating various skin and skin-structure infections .
Methods of Application
Temafloxacin is administered orally. The dosage is determined by the type and severity of the infection .
Results or Outcomes
Multiple clinical trials indicate that temafloxacin is also clinically effective, well tolerated, and safe for use in adult patients for the treatment of skin and skin-structure infections .
Application in Respiratory Infections
Temafloxacin is used in the treatment of lower respiratory tract infections .
Summary of the Application
Temafloxacin has been found to be effective in treating lower respiratory tract infections, including those caused by Streptococcus pneumoniae .
Methods of Application
Temafloxacin is administered orally. The dosage is determined by the type and severity of the infection .
Results or Outcomes
Clinical trials have indicated that temafloxacin is effective in the treatment of S. pneumoniae lower respiratory infections . It has been clinically effective when given in a short 3-day regimen for the treatment of uncomplicated urinary tract infections .
Application in Tissue Penetration
Temafloxacin has good tissue penetration in various biological fluids and tissues, particularly in the respiratory tissues, nasal secretions, tonsils, prostate, and bone .
Summary of the Application
In these districts, the concentrations achieved are equal to or higher than those in serum . This makes temafloxacin potentially useful in treating infections in these areas.
Methods of Application
Temafloxacin is administered orally. The dosage is determined by the type and severity of the infection .
Results or Outcomes
The high tissue penetration of temafloxacin allows it to effectively treat infections in various tissues .
Safety And Hazards
properties
IUPAC Name |
1-(2,4-difluorophenyl)-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O3/c1-11-9-26(5-4-25-11)19-8-18-13(7-16(19)24)20(28)14(21(29)30)10-27(18)17-3-2-12(22)6-15(17)23/h2-3,6-8,10-11,25H,4-5,9H2,1H3,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDHBVNJCZBTMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
105784-61-0 (hydrochloride) | |
| Record name | Temafloxacin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108319068 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7044132 | |
| Record name | Temafloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The bactericidal action of temafloxacin results from interference with the activity of the bacterial enzymes DNA gyrase and topoisomerase IV, which are needed for the transcription and replication of bacterial DNA. DNA gyrase appears to be the primary quinolone target for gram-negative bacteria. Topoisomerase IV appears to be the preferential target in gram-positive organisms. Interference with these two topoisomerases results in strand breakage of the bacterial chromosome, supercoiling, and resealing. As a result DNA replication and transcription is inhibited. | |
| Record name | Temafloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01405 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Temafloxacin | |
CAS RN |
108319-06-8 | |
| Record name | Temafloxacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108319-06-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Temafloxacin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108319068 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Temafloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01405 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Temafloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TEMAFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WZ12GTT67 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



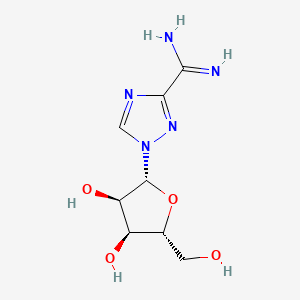
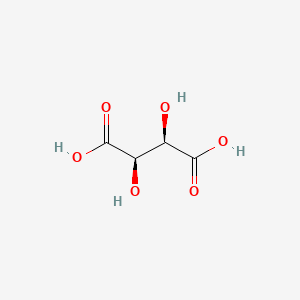
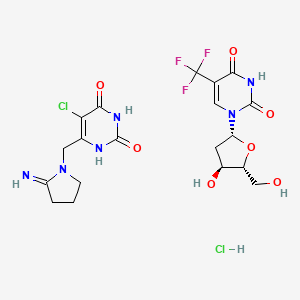
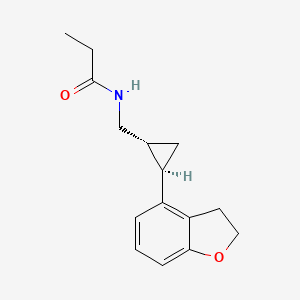
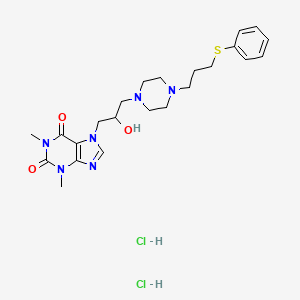
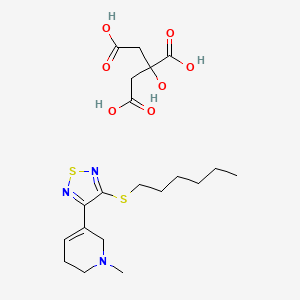
![(3S)-3-(1,3-benzodioxol-5-yl)-3-[[(2S)-1-[bis(thiophen-2-ylmethyl)amino]-1-oxohexan-2-yl]carbamoylamino]propanoic acid](/img/structure/B1681941.png)
